1-(2-Chloro-1-methylethyl)piperidine hydrochloride
Description
Historical Context and Development
The development of 1-(2-Chloro-1-methylethyl)piperidine hydrochloride emerges from the broader historical context of piperidine chemistry, which traces its origins to the mid-nineteenth century. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who provided the naming convention. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the foundational chemistry that would later enable the synthesis of numerous piperidine derivatives.
The systematic exploration of piperidine derivatives expanded significantly throughout the twentieth century as organic chemists developed increasingly sophisticated methods for introducing functional groups and substituents onto the basic piperidine ring system. The specific compound this compound represents part of this evolutionary development in heterocyclic chemistry, where researchers systematically modified the piperidine structure to create compounds with specific chemical properties and potential applications.
The industrial production methods for piperidine, which serves as the precursor for this compound, involve the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst, following the reaction pathway: pyridine + 3 hydrogen → piperidine. This established synthetic route provided the foundation for subsequent derivatization reactions that led to compounds such as this compound.
Nomenclature and Chemical Classification
The nomenclature of this compound reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry for organic compounds containing heterocyclic rings and multiple functional groups. The primary name indicates a piperidine base structure with a substituted ethyl group attached to the nitrogen atom, specifically a 2-chloro-1-methylethyl substituent, combined with hydrochloric acid to form the hydrochloride salt.
Alternative nomenclature systems provide additional names for this compound, including 1-(2-chloro-propyl)-piperidine hydrochloride and 1-(1-chloropropan-2-yl)piperidine hydrochloride. These variations demonstrate the flexibility inherent in chemical nomenclature while maintaining unambiguous identification of the same molecular structure. The systematic name 1-(1-chloropropan-2-yl)piperidine hydrochloride provides perhaps the most precise description of the substitution pattern, clearly indicating the position of the chlorine atom and the attachment point to the piperidine nitrogen.
Chemical classification places this compound within several overlapping categories: heterocyclic amines, chlorinated organic compounds, and piperidine derivatives. As a heterocyclic amine, it belongs to the broader class of nitrogen-containing ring systems that exhibit unique chemical and physical properties. The presence of the chlorine substituent further classifies it as a halogenated organic compound, while the salt formation with hydrochloric acid places it in the category of amine hydrochloride salts.
Structural Representation and IUPAC Nomenclature
The structural representation of this compound reveals a six-membered saturated heterocyclic ring system with one nitrogen atom, characteristic of all piperidine derivatives. The nitrogen atom serves as the attachment point for a three-carbon side chain containing both a methyl group and a chlorine atom. Specifically, the side chain consists of a propyl unit where the chlorine atom occupies the terminal position and a methyl group branches from the middle carbon.
The three-dimensional molecular geometry places the piperidine ring in a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. The nitrogen substituent adopts a position that minimizes steric interactions while maintaining optimal electronic distribution throughout the molecule. The chlorine atom, being significantly larger than hydrogen, influences the overall molecular shape and electronic properties of the compound.
According to International Union of Pure and Applied Chemistry nomenclature principles, the systematic name 1-(1-chloropropan-2-yl)piperidine most accurately describes the structural arrangement. This naming convention clearly identifies the piperidine base structure, the nitrogen substitution pattern, and the precise positioning of functional groups within the side chain. The hydrochloride designation indicates the presence of an additional hydrochloric acid molecule associated with the organic base through ionic interactions.
The molecular structure exhibits several important stereochemical considerations. The carbon bearing the methyl group represents a chiral center, potentially giving rise to enantiomeric forms of the compound. However, the search results do not provide specific information regarding stereochemical configurations or enantiomeric ratios, suggesting that the compound may be produced and utilized as a racemic mixture.
Molecular Formula and Weight
The molecular formula of this compound is reported as C8H17Cl2N, indicating a composition of eight carbon atoms, seventeen hydrogen atoms, two chlorine atoms, and one nitrogen atom. This formula represents the complete salt form of the compound, including both the organic base and the associated hydrochloric acid molecule. The molecular weight corresponding to this formula is 198.13300 atomic mass units.
The exact mass of the compound is documented as 197.07400 atomic mass units, providing a more precise measurement that accounts for the isotopic masses of constituent atoms rather than averaged atomic weights. This distinction becomes important in analytical applications such as mass spectrometry, where high-precision mass measurements enable definitive molecular identification and structural confirmation.
Analysis of the molecular formula reveals the elemental composition breakdown: carbon comprises the largest portion by atom count, contributing 8 of the 28 total atoms, while hydrogen accounts for 17 atoms, reflecting the saturated nature of both the piperidine ring and the alkyl substituent. The presence of two chlorine atoms, one integral to the organic structure and one from the hydrochloride salt formation, significantly influences the compound's physical and chemical properties.
The molecular weight of 198.133 places this compound in the category of small organic molecules, making it suitable for various analytical techniques and potential applications where molecular size constraints apply. The relatively high proportion of halogen content, with two chlorine atoms contributing approximately 35.8% of the total molecular weight, imparts distinctive characteristics to the compound's behavior in chemical reactions and physical property measurements.
Properties
IUPAC Name |
1-(1-chloropropan-2-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c1-8(7-9)10-5-3-2-4-6-10;/h8H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKBTUUPPRNPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-1-methylethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-chloro-1-methylethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-1-methylethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as amines or ethers.
Oxidation: N-oxides are typically formed.
Reduction: Secondary amines are the major products.
Scientific Research Applications
Pharmaceutical Synthesis
Role as an Intermediate:
1-(2-Chloro-1-methylethyl)piperidine hydrochloride is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for various nucleophilic substitutions, leading to the formation of complex organic molecules. This property is essential in drug discovery and development, particularly in creating analgesics and other therapeutic agents targeting specific biological pathways.
Case Study:
A study conducted on the synthesis of new analgesics demonstrated that derivatives of this compound exhibited significant activity against pain receptors, suggesting potential applications in pain management therapies.
Mechanism of Action:
Research indicates that this compound may interact with various biological targets, including enzymes and receptors, influencing metabolic pathways. Its biological activity is attributed to its ability to modulate enzyme functions, which can lead to therapeutic effects.
Table 1: Biological Activity Overview
| Activity Type | Target | Potential Application |
|---|---|---|
| Enzyme Inhibition | Cyclooxygenase | Pain relief |
| Receptor Modulation | NMDA Receptors | Neuroprotective effects |
| Antimicrobial Properties | Bacterial Cell Walls | Antibiotic development |
Industrial Applications
In industrial settings, this compound is employed for large-scale production processes. Its enhanced solubility as a hydrochloride salt facilitates easier handling and incorporation into various formulations.
Synthesis Techniques:
The synthesis typically involves nucleophilic substitution reactions under controlled conditions. For industrial applications, batch reactions are optimized for yield and purity, often utilizing techniques such as crystallization for purification.
Chemical Research
This compound serves as a valuable tool in chemical research due to its structural properties and reactivity. It is studied for its potential to form new compounds through various chemical reactions, contributing to the development of novel materials.
Research Findings:
Recent studies have explored its use in synthesizing other piperidine derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles.
Comparative Analysis with Analog Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Analog Compounds
| Compound Name | Structural Difference | Potential Applications |
|---|---|---|
| 1-(2-Chloroethyl)piperidine hydrochloride | Different substitution pattern (ethyl) | Antidepressant research |
| 1-(2-Bromo-1-methylethyl)piperidine hydrochloride | Bromine atom instead of chlorine | Anticancer studies |
| 1-(2-Fluoro-1-methylethyl)piperidine hydrochloride | Fluorine atom instead of chlorine | Neuropharmacology |
Mechanism of Action
The mechanism of action of 1-(2-Chloro-1-methylethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 1-(2-chloro-1-methylethyl)piperidine hydrochloride with analogous compounds:
| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituent Type | Key Functional Groups |
|---|---|---|---|---|---|
| 1-(2-Chloro-1-methylethyl)piperidine HCl | 41821-55-0 | C₈H₁₇Cl₂N | 198.133 | Chloro-methyl-ethyl | Piperidine, aliphatic Cl |
| 1-(2-Chloroethyl)piperidine HCl | N/A | C₇H₁₄Cl₂N | 184.13 | Chloro-ethyl | Piperidine, aliphatic Cl |
| 1-(3-Chloropropyl)piperidine HCl | 5472-49-1 | C₈H₁₇Cl₂N | 198.13 | Chloro-propyl | Piperidine, aliphatic Cl |
| 3-(1-Methyl-1H-triazol-4-yl)piperidine diHCl | EN300-127037 | C₈H₁₆Cl₂N₄ | 239.15 | Triazole-methyl | Piperidine, heterocyclic |
| Dipipanone HCl (opioid analog) | 1726-14-3 | C₂₃H₂₉NO₂·HCl | 392.94 | Diphenylbutene | Piperidine, aromatic groups |
Key Observations :
- Chloroalkyl Chain Length : The main compound’s 2-chloro-1-methylethyl substituent introduces branching, distinguishing it from linear chloroethyl (C₇H₁₄Cl₂N) or chloropropyl (C₈H₁₇Cl₂N) analogs .
- Molecular Weight : The compound’s molecular weight (198.133) is lower than derivatives with aromatic or heterocyclic substituents (e.g., 239.15 for triazole-containing analogs) .
- Hydrophobicity: The LogP value of 2.84 suggests moderate lipophilicity, comparable to 1-(3-chloropropyl)piperidine HCl but lower than aromatic derivatives like Dipipanone HCl.
Pharmacological and Toxicological Profiles
A. 1-(2-Chloro-1-methylethyl)piperidine HCl
- Toxicity: Limited toxicity data; structural analogs like 1-(2-chloroethyl)piperidine HCl exhibit mutagenic activity at 5400 nmol/L .
B. 1-(2-Chloroethyl)piperidine HCl
- Use: Carbene precursor in organometallic synthesis .
- Toxicity : Mutagenicity observed in microbial assays (5400 nmol/L) .
C. Dipipanone HCl
- Pharmacology : Opioid analgesic with a piperidine core and bulky diphenylbutene substituent .
- Molecular Weight : Higher (392.94) due to aromatic groups, impacting blood-brain barrier penetration.
D. Hexylcaine HCl
- Pharmacology: Local anesthetic with a cyclohexylamino benzoate ester .
- Structural Contrast : Ester and aromatic groups enable sodium channel blockade, unlike the aliphatic Cl in the main compound.
Biological Activity
1-(2-Chloro-1-methylethyl)piperidine hydrochloride, with the CAS number 41821-55-0, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
This compound is primarily recognized for its role as an intermediate in pharmaceutical synthesis. Its unique structure enables it to interact with various biological targets, making it a subject of interest in drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction is significant for its potential use in treating psychiatric disorders such as schizophrenia and depression .
- Enzyme Inhibition : It exhibits inhibitory effects on cholinesterase enzymes (AChE and BuChE), which are crucial for neurotransmission. This property suggests potential applications in neurodegenerative diseases like Alzheimer's .
Biological Activity
The biological activities of this compound can be summarized as follows:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound is expected to have moderate absorption characteristics due to its piperidine structure.
- Distribution : It may exhibit good tissue distribution, particularly in the brain, which is advantageous for neurological applications.
- Metabolism : Initial studies indicate that it undergoes hepatic metabolism, which could influence its efficacy and safety profile.
- Excretion : The compound is likely excreted via renal pathways, necessitating further investigation into its metabolites.
Case Studies
Recent research has highlighted the potential of this compound in various therapeutic contexts:
- Alzheimer's Disease Model : In vitro studies demonstrated that this compound effectively inhibits AChE activity, leading to increased acetylcholine levels in neuronal cultures. This suggests a mechanism that could counteract cognitive decline associated with Alzheimer's disease .
- Cancer Research : Preliminary results from cytotoxicity assays indicate that this compound exhibits selective toxicity against specific cancer cell lines, warranting further exploration in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Chloro-1-methylethyl)piperidine hydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via alkylation of piperidine with 2-chloro-1-methylethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile). Purification typically involves recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane:methanol gradients). Purity (>99%) is confirmed by HPLC (C18 column, UV detection at 254 nm) and elemental analysis .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for N-alkyl protons) and chlorinated substituents (δ ~4.0–4.5 ppm for CH₂Cl).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak [M+H]⁺ matching the molecular formula (C₈H₁₇Cl₂N).
- X-ray Crystallography : Resolve stereochemistry and crystal packing, if single crystals are obtained via slow evaporation in ethanol .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodology :
- PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors.
- Storage : Store in airtight containers at 2–8°C, away from moisture and light, to prevent degradation.
- Disposal : Neutralize with 10% NaOH and dispose via certified hazardous waste services, adhering to local regulations .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s receptor-binding affinity in neurological studies?
- Methodology :
- Radioligand Binding Assays : Use ³H-labeled analogs in competition assays with brain membrane preparations (e.g., rat cortex).
- Controls : Include positive controls (e.g., known σ-receptor ligands) and nonspecific binding (excess cold ligand).
- Data Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with kinetic studies .
Q. What strategies resolve contradictions in pharmacological data across different experimental models?
- Methodology :
- Model-Specific Variables : Account for species differences (e.g., rodent vs. canine models) and dosing regimens.
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify species-dependent metabolism.
- Replication : Repeat studies with standardized protocols (e.g., OECD guidelines) and cross-validate using orthogonal assays (e.g., electrophysiology vs. behavioral tests) .
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation.
- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Q. What computational approaches predict the compound’s physicochemical properties and toxicity?
- Methodology :
- Molecular Dynamics (MD) : Simulate LogP and solubility using tools like Schrödinger’s QikProp.
- ADMET Prediction : Apply platforms like ADMETlab 2.0 to estimate bioavailability, CYP450 inhibition, and hERG liability.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for metabolite prediction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
